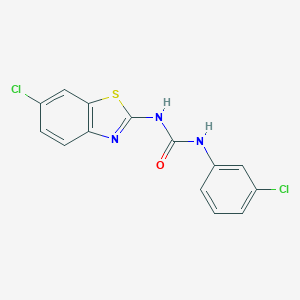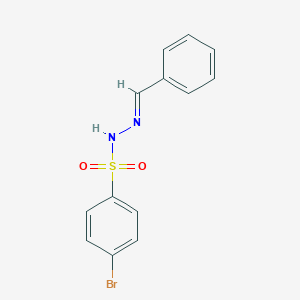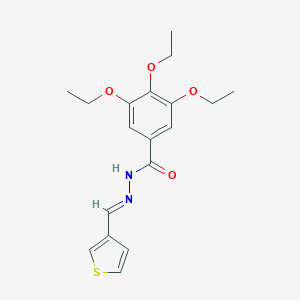![molecular formula C23H23N3O4 B448979 ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE](/img/structure/B448979.png)
ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE is a complex organic compound with the molecular formula C23H23N3O4 and a molecular weight of 405.4 g/mol This compound is characterized by its unique structure, which includes a furan ring, a benzoate ester, and a toluidine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Preparation of 4-toluidinoacetyl chloride: This is achieved by reacting 4-toluidine with acetyl chloride in the presence of a base such as pyridine.
Formation of carbohydrazonoyl intermediate: The 4-toluidinoacetyl chloride is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Cyclization to form the furan ring: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the furan ring.
Esterification: Finally, the compound is esterified with ethyl benzoate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens, nucleophiles; conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE can be compared with other similar compounds, such as:
Ethyl 4-{5-[2-(4-aminophenyl)carbohydrazonoyl]-2-furyl}benzoate: This compound has a similar structure but with an amino group instead of a toluidino group.
Ethyl 4-{5-[2-(4-methylphenyl)carbohydrazonoyl]-2-furyl}benzoate: This compound features a methyl group instead of a toluidino group.
Eigenschaften
Molekularformel |
C23H23N3O4 |
|---|---|
Molekulargewicht |
405.4g/mol |
IUPAC-Name |
ethyl 4-[5-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C23H23N3O4/c1-3-29-23(28)18-8-6-17(7-9-18)21-13-12-20(30-21)14-25-26-22(27)15-24-19-10-4-16(2)5-11-19/h4-14,24H,3,15H2,1-2H3,(H,26,27)/b25-14- |
InChI-Schlüssel |
TXJVAYZQBPOWLH-QFEZKATASA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N\NC(=O)CNC3=CC=C(C=C3)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CNC3=CC=C(C=C3)C |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CNC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-isopropyl-2-methylphenoxy)-N'-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzylidene}acetohydrazide](/img/structure/B448896.png)

![1-(4-NITROPHENYL)-N'~4~,N'~5~-BIS[(E)-1-PHENYLMETHYLIDENE]-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE](/img/structure/B448900.png)
![N'-(4-fluorobenzylidene)-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448901.png)
![N'~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B448905.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B448906.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B448908.png)


![methyl 4-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}benzoate](/img/structure/B448914.png)
![5-bromo-N'-[(5-ethyl-2-thienyl)methylene]-2-furohydrazide](/img/structure/B448916.png)


![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-4-nitro-3-methylbenzohydrazide](/img/structure/B448919.png)
